molecular formula C7H11ClN2O B12297307 (R)-5-(pyrrolidin-3-yl)isoxazole hydrochloride

(R)-5-(pyrrolidin-3-yl)isoxazole hydrochloride

Cat. No.: B12297307
M. Wt: 174.63 g/mol
InChI Key: RIFWPPJJHJYLTL-FYZOBXCZSA-N
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Description

®-5-(pyrrolidin-3-yl)isoxazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an isoxazole ring substituted with a pyrrolidin-3-yl group, and it is typically encountered as its hydrochloride salt. The presence of both the isoxazole and pyrrolidine moieties imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(pyrrolidin-3-yl)isoxazole hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a pyrrolidine derivative and an isoxazole precursor can be catalyzed by various reagents to form the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-5-(pyrrolidin-3-yl)isoxazole hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-5-(pyrrolidin-3-yl)isoxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The isoxazole ring and pyrrolidine moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole or pyrrolidine compounds.

Scientific Research Applications

®-5-(pyrrolidin-3-yl)isoxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of materials and other industrial applications.

Mechanism of Action

The mechanism of action of ®-5-(pyrrolidin-3-yl)isoxazole hydrochloride involves its interaction with specific molecular targets. The isoxazole ring and pyrrolidine moiety can bind to various enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(pyrrolidin-3-yl)benzonitrile hydrochloride
  • ®-1-(pyrrolidin-3-yl)piperidine dihydrochloride

Uniqueness

®-5-(pyrrolidin-3-yl)isoxazole hydrochloride is unique due to the presence of both the isoxazole and pyrrolidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

5-[(3R)-pyrrolidin-3-yl]-1,2-oxazole;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H/t6-;/m1./s1

InChI Key

RIFWPPJJHJYLTL-FYZOBXCZSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=NO2.Cl

Canonical SMILES

C1CNCC1C2=CC=NO2.Cl

Origin of Product

United States

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